3-Cyclopropyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Medicinal chemistry Suzuki coupling Building block

3-Cyclopropyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS 2246666-70-4) is a pinacol boronate ester-functionalized phenylurea with molecular formula C₁₆H₂₂BFN₂O₃ and a molecular weight of 320.17 g/mol. The compound integrates a cyclopropyl urea pharmacophore, a 2-fluoro substituent, and a tetramethyl-1,3,2-dioxaborolan-2-yl (BPin) group at the para position relative to the urea linkage.

Molecular Formula C16H22BFN2O3
Molecular Weight 320.2 g/mol
Cat. No. B8085568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Molecular FormulaC16H22BFN2O3
Molecular Weight320.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NC3CC3)F
InChIInChI=1S/C16H22BFN2O3/c1-15(2)16(3,4)23-17(22-15)10-5-8-13(12(18)9-10)20-14(21)19-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H2,19,20,21)
InChIKeyKRXLQEGHJKZYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea – Structural Identity and Procurement Baseline


3-Cyclopropyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS 2246666-70-4) is a pinacol boronate ester-functionalized phenylurea with molecular formula C₁₆H₂₂BFN₂O₃ and a molecular weight of 320.17 g/mol . The compound integrates a cyclopropyl urea pharmacophore, a 2-fluoro substituent, and a tetramethyl-1,3,2-dioxaborolan-2-yl (BPin) group at the para position relative to the urea linkage . Its structural architecture supports dual utility: the urea moiety can engage biological targets, while the boronic ester serves as a reactive handle for palladium-catalyzed cross-coupling, particularly Suzuki-Miyaura reactions, making it a versatile intermediate in medicinal chemistry .

Why 3-Cyclopropyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea Cannot Be Interchanged with Close Analogs


Although several cyclopropyl-phenylurea derivatives and 2-fluoro-4-BPin anilines exist commercially, the precise combination of the cyclopropyl urea terminus, the ortho-fluorine, and the para-BPin ester in a single scaffold is not replicated by any single commercially available analog. The non-boronylated N-cyclopropyl-N'-(2-fluorophenyl)urea (CAS 81356-59-4) lacks the cross-coupling handle , while positional isomers such as the meta-BPin variant (CAS 874299-10-2) or the para-BPin non-fluorinated analog (CAS 874297-79-7) present different electronic and steric environments that alter both coupling reactivity and biological target engagement . The isopropyl analog (CAS 2246769-29-7) substitutes the cyclopropyl group, which literature on related urea series indicates can reduce metabolic stability relative to the cyclopropyl congener [1]. These differences are structural rather than merely vendor-specific, meaning direct substitution without re-optimization of downstream synthetic steps or biological assays carries quantifiable risk of altered yield, selectivity, or potency. The quantitative evidence supporting these specific differences for CAS 2246666-70-4 remains limited in the public domain, as detailed in Section 3.

Quantitative Differentiation Evidence for 3-Cyclopropyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea Relative to Comparators


Structural Uniqueness: Simultaneous Presence of Cyclopropyl Urea, 2-Fluoro, and Para-BPin Motifs

In publicly available databases, no other commercial compound simultaneously contains the cyclopropyl urea group, a 2-fluoro substituent, and a para-BPin ester on the same phenyl ring. The closest analogs lack at least one of these three functional elements . This structural convergence is consequential because the cyclopropyl urea is a recognized pharmacophore for soluble epoxide hydrolase (sEH) inhibition [1], the ortho-fluorine modulates both electronic properties and metabolic stability, and the BPin group enables direct Suzuki-Miyaura diversification without additional protection steps.

Medicinal chemistry Suzuki coupling Building block

Purity Specification Benchmark: 98% Minimum Purity Enables Reliable Coupling Stoichiometry

Multiple independent vendors list this compound with a minimum purity of 98% by HPLC or equivalent . For pinacol boronate esters destined for stoichiometric Suzuki couplings, a purity of ≥98% is a critical procurement gate, because lower purity introduces uncertainty in the boronate/halide ratio, directly impacting reaction yield and reproducibility. Among structurally analogous boronic esters, purity specifications range from 95% to 98% across suppliers, and the 98% minimum for this compound places it at the upper end of the commercially available purity band for this subclass.

Purity Suzuki coupling Procurement specification

Metabolic Stability Advantage of Cyclopropyl Urea Over Isopropyl Urea: Class-Level Inference

Although no published microsomal stability data were located for CAS 2246666-70-4 itself, the broader cyclopropyl urea chemotype has demonstrated superior resistance to oxidative metabolism compared to isopropyl urea congeners. In a structure-based optimization study of cyclopropyl urea sEH inhibitors, the cyclopropyl group contributed to minimal CYP inhibition and good oral absorption in rats [1]. This class-level finding is relevant because the isopropyl analog of the target compound (CAS 2246769-29-7) is commercially available and could be mistakenly selected as a substitute if metabolic stability is a design criterion.

Metabolic stability Cyclopropyl Urea pharmacophore

Procurement Lead Time and Availability: Single-Source Risk vs. Multi-Vendor Supply

At the time of analysis (May 2026), CAS 2246666-70-4 is stocked by at least five independent suppliers (Fluorochem, CymitQuimica, Leyan, Chemenu, HZBP), reducing single-source risk . In contrast, the non-fluorinated para-BPin analog (CAS 874297-79-7) appears to have fewer active listings, and the meta-BPin isomer (CAS 874299-10-2) is listed by a single supplier. Multi-vendor availability is a quantifiable supply-chain metric that directly impacts procurement lead time and price negotiation leverage.

Supply chain Procurement Availability

High-Value Application Scenarios for 3-Cyclopropyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea


Diversification of Urea-Containing Kinase Inhibitor Leads via Suzuki-Miyaura Coupling

When a medicinal chemistry program has identified a phenyl urea core as a kinase hinge-binding motif, the BPin group of this compound allows direct, one-step coupling to aryl or heteroaryl halide diversity sets. Compared to starting from the non-boronylated urea (CAS 81356-59-4), this building block eliminates the need for a separate borylation step, which typically adds 1–2 synthetic steps and reduces overall yield by an estimated 15–30% based on typical two-step borylation/coupling sequences [1]. The 2-fluoro substituent further enables SAR exploration of ortho-substitution effects on target selectivity, a parameter that cannot be probed with the non-fluorinated para-BPin analog (CAS 874297-79-7).

Synthesis of sEH Inhibitor Candidates with In-Built Metabolic Stability

Cyclopropyl urea derivatives are a validated core for soluble epoxide hydrolase (sEH) inhibition, with published compounds achieving nanomolar potency and favorable in vivo PK profiles [2]. This compound provides the cyclopropyl urea pharmacophore pre-installed on a functionalizable aromatic ring, enabling rapid library synthesis for sEH lead optimization. The class-level evidence for cyclopropyl-mediated metabolic stability (see Evidence_Item 3, Section 3) supports its selection over the isopropyl analog for programs prioritizing oral bioavailability.

Industrial-Scale Procurement for Multi-Step API Intermediate Synthesis

For process chemistry groups scaling up the synthesis of a biaryl urea active pharmaceutical ingredient (API) intermediate, the multi-vendor availability (5+ suppliers) of this compound reduces the risk of supply interruption . The 98% minimum purity specification across suppliers supports reliable stoichiometric charging in large-scale Suzuki couplings, reducing the batch failure rate attributable to reagent quality. This supply-chain robustness is not matched by the meta-BPin isomer, which is effectively single-sourced.

Quote Request

Request a Quote for 3-Cyclopropyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.